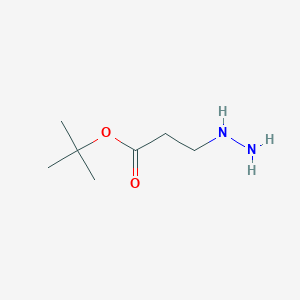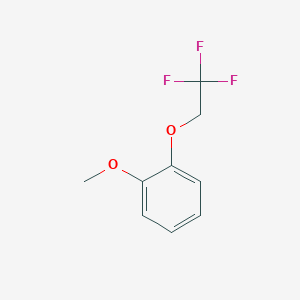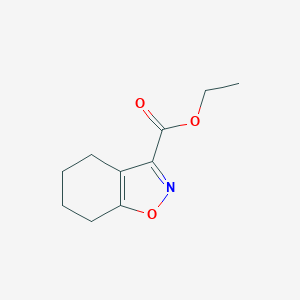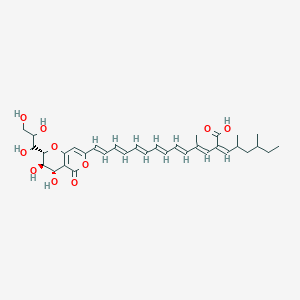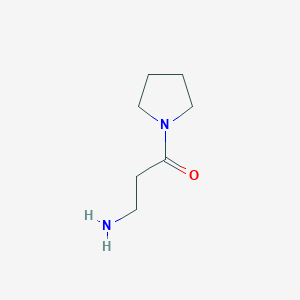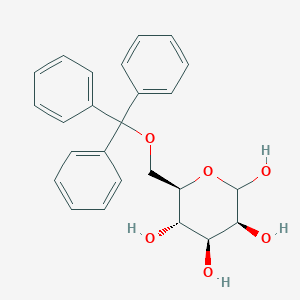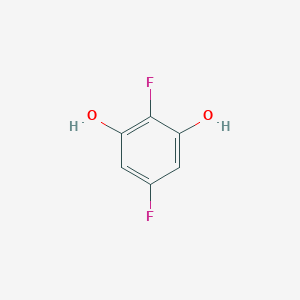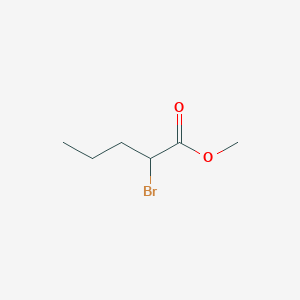
Methyl 2-bromopentanoate
Vue d'ensemble
Description
Methyl 2-bromopentanoate is a chemical compound that is part of the broader family of brominated esters. It is structurally related to various other compounds that have been studied for their interesting chemical properties and reactions. Although the provided papers do not directly discuss methyl 2-bromopentanoate, they do provide insights into the behavior of similar brominated compounds, which can be informative for understanding the chemistry of methyl 2-bromopentanoate.
Synthesis Analysis
The synthesis of brominated esters can involve complex reactions with multiple products. For instance, the treatment of methyl 2,3-pentadienoate with bromine leads to a mixture of products, including methyl (E)- and (Z)-3,4-dibromo-2-pentenoate and 4-bromo-5-methyl-5H-furan-2-one . This suggests that the synthesis of methyl 2-bromopentanoate could also result in a variety of by-products, depending on the reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated esters can be elucidated using techniques such as X-ray crystallography. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was determined using this method . Such structural analyses are crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Brominated esters participate in various chemical reactions. Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, for example, can react with dimethyl malonate and methyl acetoacetate to afford Michael adducts . Similarly, it can react with acetylacetone to yield methyl (E)-3-acetyl-2-[(4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate . These reactions demonstrate the versatility of brominated esters in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely. For instance, the dielectric study of 3-bromopentane and 3-methylpentane mixtures reveals distinct dynamics between the guest and host molecules, influenced by their polarities and molar volumes . The crystal structures of bromo-hydroxy-benzoic acid derivatives show how different intermolecular interactions, such as hydrogen bonds and Br⋯O interactions, contribute to the formation of two-dimensional architectures . These studies highlight the importance of molecular interactions in determining the properties of brominated compounds.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Methyl 2-bromopentanoate derivatives have been synthesized for biological activity screening, including cytotoxicity, anti-inflammatory, and antibacterial activity tests. These compounds, such as methyl 2-(2-bromo-3-methylbutanamido)pentanoate, have shown a low level of cytotoxicity, suggesting potential for incorporation in prodrugs (Yancheva et al., 2015).
Chemical Reactions and Intermediates
- Methyl 2-bromopentanoate and related compounds participate in various chemical reactions, forming different intermediates and products, such as ethyl 2-(10-aryl-6-oxo-7-oxaspiro[4.5]dec-8-en-8-yl)-2-ethylbutanoates (Kirillov et al., 2012).
Biocatalyzed Approaches for Chiral Drugs
- Enoate reductases from the Old Yellow Enzyme family have been used for a biocatalyzed approach to methyl (S)-2-bromobutanoate, a key intermediate for chiral drugs. This demonstrates the potential of methyl 2-bromopentanoate in the synthesis of chiral pharmaceutical ingredients (Brenna et al., 2012).
Fuel and Energy Research
- Methyl pentanoate, closely related to methyl 2-bromopentanoate, has been studied as a surrogate component for biodiesel, particularly in understanding its ignition delays in various conditions. This research is critical for optimizing biodiesel combustion processes (Weber et al., 2018).
Xanthine Oxidase Inhibitory Properties
- Studies on N-(α-bromoacyl)-α-amino esters, including methyl 2-bromopentanoate derivatives, have been conducted to evaluate their inhibitory activity against xanthine oxidase. These studies contribute to understanding the potential pharmaceutical applications of these compounds (Smelcerovic et al., 2016).
Agricultural Research
- Research on alternatives to methyl bromide, a fumigant related to methyl 2-bromopentanoate, has been explored for both pre-plant and post-harvest pest and pathogen control. This research is significant for sustainable agricultural practices (Schneider et al., 2003).
Mécanisme D'action
Target of Action
Methyl 2-bromopentanoate is a chemical compound with the molecular formula C6H11BrO2 . The primary targets of this compound are not well-documented in the literature. It’s often used as a reagent in organic synthesis, but its specific biological targets, if any, are currently unknown.
Propriétés
IUPAC Name |
methyl 2-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWQSVSOGNGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336218 | |
| Record name | methyl 2-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19129-92-1 | |
| Record name | methyl 2-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



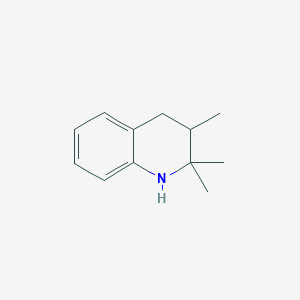
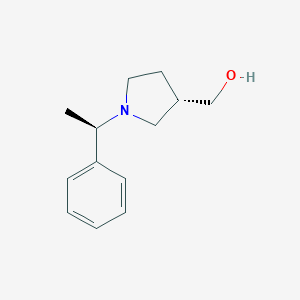

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

